1H-Indeno[1,2-b]pyrazine-2,3-dione, 4,9-dihydro-9-hydroxy-9-phenyl- 1H-Indeno[1,2-b]pyrazine-2,3-dione, 4,9-dihydro-9-hydroxy-9-phenyl-
Brand Name: Vulcanchem
CAS No.: 158752-32-0
VCID: VC0116030
InChI: InChI=1S/C17H12N2O3/c20-15-16(21)19-14-13(18-15)11-8-4-5-9-12(11)17(14,22)10-6-2-1-3-7-10/h1-9,22H,(H,18,20)(H,19,21)
SMILES: C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol

1H-Indeno[1,2-b]pyrazine-2,3-dione, 4,9-dihydro-9-hydroxy-9-phenyl-

CAS No.: 158752-32-0

Main Products

VCID: VC0116030

Molecular Formula: C17H12N2O3

Molecular Weight: 292.29 g/mol

1H-Indeno[1,2-b]pyrazine-2,3-dione,  4,9-dihydro-9-hydroxy-9-phenyl- - 158752-32-0

CAS No. 158752-32-0
Product Name 1H-Indeno[1,2-b]pyrazine-2,3-dione, 4,9-dihydro-9-hydroxy-9-phenyl-
Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
IUPAC Name 9-hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione
Standard InChI InChI=1S/C17H12N2O3/c20-15-16(21)19-14-13(18-15)11-8-4-5-9-12(11)17(14,22)10-6-2-1-3-7-10/h1-9,22H,(H,18,20)(H,19,21)
Standard InChIKey VIQLBZFVOLJWBQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O
Canonical SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O
Synonyms 1H-Indeno[1,2-b]pyrazine-2,3-dione, 4,9-dihydro-9-hydroxy-9-phenyl-
PubChem Compound 23194054
Last Modified Nov 11 2021
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